1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)-
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Overview
Description
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.299. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system substituted with a 2,4-dimethoxyphenyl group at the 3-position .
Preparation Methods
The synthesis of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with aromatic aldehydes. The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and ethyl methyl ketone as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:
- 3-Phenyl-1H-2-benzopyran-1-one
- 3-(4-methoxyphenyl)-1H-2-benzopyran-1-one
- 3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3H)-one These compounds share a similar benzopyran core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
CAS No. |
62536-81-6 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-7-8-14(15(10-12)20-2)16-9-11-5-3-4-6-13(11)17(18)21-16/h3-10H,1-2H3 |
InChI Key |
ZECFEEOTLLFPEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
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